molecular formula C9H14O2 B100808 Ethyl 3-methylcyclopent-3-ene-1-carboxylate CAS No. 15215-84-6

Ethyl 3-methylcyclopent-3-ene-1-carboxylate

Cat. No. B100808
CAS RN: 15215-84-6
M. Wt: 154.21 g/mol
InChI Key: DPGZDBYEZILPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylcyclopent-3-ene-1-carboxylate is a chemical compound that is commonly used in scientific research. It is a cyclic ester that is derived from the reaction between 3-methylcyclopent-3-ene-1-carboxylic acid and ethanol. This compound has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Ethyl 3-methylcyclopent-3-ene-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of cyclic compounds. In biochemistry, it is used as a substrate for enzymes that catalyze the hydrolysis of esters. In pharmacology, it is used as a starting material for the synthesis of drugs.

Mechanism Of Action

The mechanism of action of Ethyl 3-methylcyclopent-3-ene-1-carboxylate is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It may also have other mechanisms of action that are yet to be discovered.

Biochemical And Physiological Effects

Ethyl 3-methylcyclopent-3-ene-1-carboxylate has no known biochemical or physiological effects. However, it may have some toxic effects if ingested or inhaled in large quantities.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 3-methylcyclopent-3-ene-1-carboxylate in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl 3-methylcyclopent-3-ene-1-carboxylate in scientific research. One possible direction is the synthesis of new compounds using Ethyl 3-methylcyclopent-3-ene-1-carboxylate as a building block. Another direction is the investigation of the mechanism of action of this compound and its potential use in drug development. Additionally, the toxicity of this compound can be further studied to determine safe exposure levels and potential health risks.

properties

CAS RN

15215-84-6

Product Name

Ethyl 3-methylcyclopent-3-ene-1-carboxylate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 3-methylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)8-5-4-7(2)6-8/h4,8H,3,5-6H2,1-2H3

InChI Key

DPGZDBYEZILPOW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC=C(C1)C

Canonical SMILES

CCOC(=O)C1CC=C(C1)C

synonyms

3-Cyclopentene-1-carboxylic acid, 3-methyl-, ethyl ester (8CI,9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing stirred solution of the 2-Allyl-4-methyl-pent-4-enoic acid ethyl ester (364 mg, 2.0 mmol) in CH2Cl2 (100 mL, 0.02 M solution) was added drop wise a solution of the tricyclohexylphosphine (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene)(benzylidine)ruthenium(IV)dichloride (85 mg, 0.1 mmol) in CH2Cl2 (3.0 mL). After 50 min, the reaction mixture was cooled to room temperature, concentrated and purified on silica gel bond elute using EtOAc/hexane (1:20) as an eluent furnished the 3-Methyl-cyclopent-3-enecarboxylic acid ethyl ester (286 mg, 93% yield) as an oil. 1H NMR (CDCl3, 400 MHz), 5.25 (brs, 1H), 4.17 (q, J=7.1 Hz, 2H), 3.2-3.1 (m, 1H), 2.65-2.46 (m, 4H), 1.74 (s, 3H), 1.28 (t, J=7.1 Hz, 3H).
Name
2-Allyl-4-methyl-pent-4-enoic acid ethyl ester
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
tricyclohexylphosphine (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene)(benzylidine)ruthenium(IV)dichloride
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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